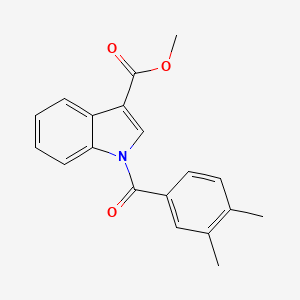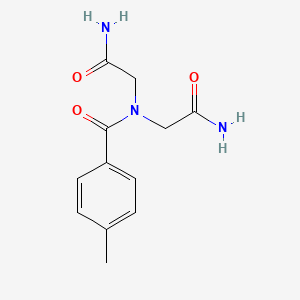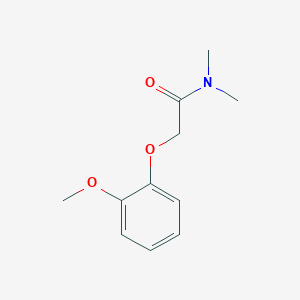
N-(3-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, commonly known as Acetochlor, is a widely used selective herbicide. It is a member of the chloroacetanilide family of herbicides and is primarily used to control various annual grass and broadleaf weeds in corn, soybean, cotton, and other crops. Acetochlor is known for its effectiveness, low toxicity, and low environmental impact.
Wirkmechanismus
Acetochlor works by inhibiting the biosynthesis of fatty acids in plants. It specifically targets the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. By inhibiting ACC, Acetochlor prevents the formation of fatty acids, which are essential for plant growth and development. This leads to the death of the targeted weeds.
Biochemical and Physiological Effects
Acetochlor has been shown to have low toxicity to humans and animals. However, it can have negative effects on non-target organisms, such as aquatic plants and animals. Acetochlor can accumulate in soil and water, leading to long-term environmental impact. In addition, Acetochlor can also affect the microbial community in soil, which can have negative effects on soil fertility and plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
Acetochlor is widely used in laboratory experiments due to its effectiveness, low toxicity, and low environmental impact. It is a valuable tool for studying plant physiology and biochemistry. However, its use in laboratory experiments is limited by its potential negative effects on non-target organisms and the environment. Therefore, it is important to use Acetochlor with caution and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the study of Acetochlor. One area of research is the development of new herbicides that are more effective and have less impact on the environment. Another area of research is the study of the molecular mechanisms of Acetochlor's herbicidal properties. This can lead to the development of new herbicides with improved selectivity and efficacy. Finally, the study of Acetochlor's potential use as an anti-cancer agent is an area of research that has promising results and warrants further investigation.
Conclusion
Acetochlor is a widely used selective herbicide that has been extensively studied for its herbicidal properties and potential use as an anti-cancer agent. Its mechanism of action involves inhibiting the biosynthesis of fatty acids in plants, leading to the death of targeted weeds. While Acetochlor has low toxicity to humans and animals, its use can have negative effects on non-target organisms and the environment. Future research on Acetochlor should focus on the development of new herbicides with improved selectivity and efficacy and the study of its potential use as an anti-cancer agent.
Synthesemethoden
Acetochlor is synthesized by reacting 2,4-dichloro-6-methylphenol with chloroacetyl chloride in the presence of a base. The resulting product is then reacted with 3-chloroaniline to form Acetochlor. The synthesis method is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Acetochlor has been extensively studied for its herbicidal properties. It is widely used in agriculture to control various weeds in corn, soybean, cotton, and other crops. In addition to its use as a herbicide, Acetochlor has also been studied for its potential use as an anti-cancer agent. Studies have shown that Acetochlor can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-5-11(17)7-13(18)15(9)21-8-14(20)19-12-4-2-3-10(16)6-12/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKYPVLFRIFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC(=CC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)


![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)


